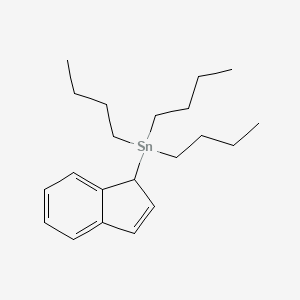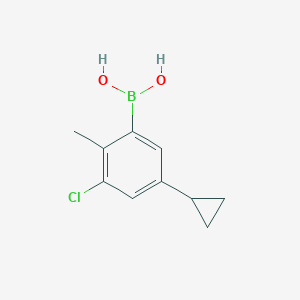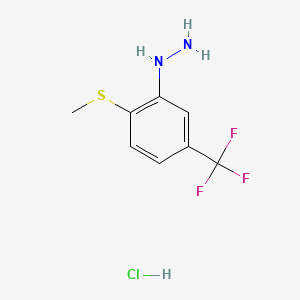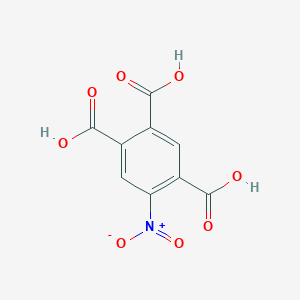
1-(3-(Bromomethyl)-4-ethylphenyl)-3-chloropropan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-(Bromomethyl)-4-ethylphenyl)-3-chloropropan-1-one is an organic compound that belongs to the class of halogenated ketones. This compound is characterized by the presence of bromine, chlorine, and a ketone functional group within its molecular structure. It is often used as an intermediate in organic synthesis and has various applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Bromomethyl)-4-ethylphenyl)-3-chloropropan-1-one typically involves a multi-step process. One common method involves the bromination of 4-ethylacetophenone to introduce the bromomethyl group, followed by the chlorination of the resulting intermediate. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and thionyl chloride or phosphorus pentachloride for chlorination .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and chlorination reactions under controlled conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the process. Solvents such as carbon tetrachloride or dichloromethane are commonly used to dissolve the reactants and facilitate the reactions .
化学反応の分析
Types of Reactions
1-(3-(Bromomethyl)-4-ethylphenyl)-3-chloropropan-1-one undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl and chloropropanone groups can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions
Major Products Formed
The major products formed from these reactions include substituted phenyl ketones, carboxylic acids, alcohols, and various other derivatives depending on the specific reaction conditions and reagents used .
科学的研究の応用
1-(3-(Bromomethyl)-4-ethylphenyl)-3-chloropropan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It serves as a precursor for the development of potential therapeutic agents.
Industry: The compound is utilized in the production of agrochemicals, dyes, and specialty chemicals
作用機序
The mechanism of action of 1-(3-(Bromomethyl)-4-ethylphenyl)-3-chloropropan-1-one involves its interaction with nucleophiles and electrophiles in various chemical reactions. The bromomethyl and chloropropanone groups act as electrophilic centers, facilitating nucleophilic attack and subsequent substitution or addition reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .
類似化合物との比較
Similar Compounds
1-Bromo-3-chloropropane: Similar in structure but lacks the phenyl and ethyl groups.
4-Bromo-2-chlorobenzyl chloride: Contains a benzyl chloride group instead of the ketone.
1-(4-Bromophenyl)-3-chloropropan-1-one: Similar structure but without the ethyl group.
Uniqueness
1-(3-(Bromomethyl)-4-ethylphenyl)-3-chloropropan-1-one is unique due to the presence of both bromomethyl and chloropropanone groups attached to a phenyl ring with an ethyl substituent. This combination of functional groups provides distinct reactivity and versatility in various chemical reactions, making it valuable for diverse applications in research and industry .
特性
分子式 |
C12H14BrClO |
|---|---|
分子量 |
289.59 g/mol |
IUPAC名 |
1-[3-(bromomethyl)-4-ethylphenyl]-3-chloropropan-1-one |
InChI |
InChI=1S/C12H14BrClO/c1-2-9-3-4-10(7-11(9)8-13)12(15)5-6-14/h3-4,7H,2,5-6,8H2,1H3 |
InChIキー |
UDCUMYZLLCJOFF-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C=C(C=C1)C(=O)CCCl)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















